molecular formula C11H18O2 B1604867 Terpinyl formate CAS No. 2153-26-6

Terpinyl formate

Cat. No.: B1604867
CAS No.: 2153-26-6
M. Wt: 182.26 g/mol
InChI Key: IPYLQIQMGUZFCK-UHFFFAOYSA-N
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Description

Terpinyl formate, also known as p-menth-1-en-8-yl formate, is a naturally occurring ester derived from terpineol and formic acid. It is characterized by its pleasant, floral aroma, making it a valuable component in the fragrance and flavor industries. The compound has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpinyl formate can be synthesized through the esterification of terpineol with formic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous esterification process. This involves the use of a packed bed reactor where terpineol and formic acid are continuously fed into the reactor, and the product is continuously removed. This method allows for high efficiency and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including terpinyl acetate and terpinyl alcohol.

    Reduction: Reduction of this compound can yield terpineol, the parent alcohol.

    Substitution: The ester group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Terpinyl acetate, terpinyl alcohol.

    Reduction: Terpineol.

    Substitution: Various esters and alcohols depending on the nucleophile used.

Scientific Research Applications

Terpinyl formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of terpinyl formate involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Therapeutic Effects: The compound may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Terpinyl formate can be compared with other similar compounds, such as:

    Terpineol: The parent alcohol of this compound, known for its pleasant aroma and wide range of applications in fragrances and flavors.

    Terpinyl Acetate: Another ester of terpineol, with similar applications but different chemical properties.

    Limonene: A related monoterpene with a citrus aroma, used in similar applications but with distinct chemical and biological properties.

Uniqueness: this compound stands out due to its unique combination of a pleasant floral aroma and potential biological activities, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLQIQMGUZFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862849
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a floral citrusy, tart, herbaceous odour
Record name Terpinyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

213.00 to 225.00 °C. @ 760.00 mm Hg
Record name alpha-Terpineol formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water, 1 ml in 6 ml 60% alcohol (in ethanol)
Record name alpha-Terpineol formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Terpinyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.987-0.993 (15.5°)
Record name Terpinyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2153-26-6
Record name α-Terpinyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2153-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpinyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002153266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-1-en-8-yl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPINYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTJ0954O31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Terpineol formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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